2-(2,3,4,5-Tetrafluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2,3,4,5-Tetrafluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9ClF4N It is a derivative of phenylethylamine, where the phenyl ring is substituted with four fluorine atoms at the 2, 3, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,5-Tetrafluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,3,4,5-tetrafluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,5-Tetrafluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-(2,3,4,5-Tetrafluorophenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3,4,5-Tetrafluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride
- 2-(2,3,4,5-Tetrafluorophenyl)ethanamine
- 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride
Uniqueness
2-(2,3,4,5-Tetrafluorophenyl)ethan-1-amine hydrochloride is unique due to the specific substitution pattern of the fluorine atoms on the phenyl ring. This substitution pattern can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
2901084-80-6 |
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Molecular Formula |
C8H8ClF4N |
Molecular Weight |
229.60 g/mol |
IUPAC Name |
2-(2,3,4,5-tetrafluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c9-5-3-4(1-2-13)6(10)8(12)7(5)11;/h3H,1-2,13H2;1H |
InChI Key |
SXFDBFZYTLCJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CCN.Cl |
Origin of Product |
United States |
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